

Application Notes and Protocols for Fulminic Acid and its Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fulminic acid*

Cat. No.: *B1210680*

[Get Quote](#)

Disclaimer: **Fulminic acid** (HCNO) is an extremely unstable, toxic, and highly explosive primary explosive. It should never be isolated, purified, or stored in its free form. These protocols are intended for trained researchers and scientists and focus on the principles of safe handling for *in situ* generation or the management of its more common, yet still exceptionally hazardous, metal salts (fulminates). Adherence to all institutional and governmental safety regulations is mandatory.

Application Notes: Hazards & Properties

Fulminic acid and its salts are among the most sensitive and dangerous materials encountered in a laboratory setting. Their handling requires specialized knowledge, equipment, and stringent safety protocols.

1.1. Primary Hazards

- **Extreme Explosive Instability:** **Fulminic acid** and its salts are primary explosives. They are exceptionally sensitive to initiation by:
 - Shock and Impact: Can detonate from a firm jolt or being dropped.^[1] Silver fulminate is noted to be so sensitive it can detonate under its own weight or from the impact of a falling feather.
 - Friction: Grinding, scraping, or even the use of ground-glass joints can trigger a violent explosion.^[1]

- Heat and Flame: Decomposes explosively when heated.[2] Thermal decomposition can begin at temperatures as low as 100 °C for mercury(II) fulminate.[3]
- Static Discharge: An electrostatic spark can serve as an initiation source.[1]
- High Toxicity: Fulminates are considered highly toxic, with a toxicity profile often compared to that of cyanides.[4] Decomposition can release toxic mercury vapors (in the case of mercury fulminate) and nitrogen oxides.[5]
- Chemical Reactivity: Reacts violently with certain materials. Mercury fulminate should not contact metals like aluminum, magnesium, or copper.[6] Contact with concentrated sulfuric acid can cause an immediate explosion.[4]

1.2. Principle of In Situ Generation

Due to its profound instability, **fulminic acid** is exclusively generated *in situ* (in the reaction mixture) for immediate consumption in a subsequent chemical transformation. This strategy avoids the impossible task of isolating the pure compound. The protocols below are designed around this core principle.

1.3. Precursor and Byproduct Hazards

The synthesis of fulminates often involves highly corrosive and toxic precursors, such as concentrated nitric acid and heavy metal salts (e.g., silver nitrate, mercury(II) chloride), each carrying its own significant risks.[6][7]

Data Presentation: Physicochemical Properties and Hazards

The following tables summarize key data for **fulminic acid** and its common salts. Quantitative sensitivity data is largely unavailable for **fulminic acid** due to its instability; qualitative descriptors are used instead.

Table 1: Properties of **Fulminic Acid** and Common Fulminate Salts

Property	Fulminic Acid (HCNO)	Silver Fulminate (AgCNO)	Mercury(II) Fulminate (Hg(CNO) ₂)
CAS Number	506-85-4[8]	5610-59-3[9]	628-86-4[2]
Molar Mass	43.02 g/mol [8]	149.89 g/mol [4]	284.62 g/mol
Appearance	Gas or solution (never isolated)	Grayish to white crystalline solid[9]	Grayish crystalline solid[5]
Shock Sensitivity	Extremely High[10]	Extremely High; can detonate under its own weight or from minimal impact.[4]	Very High, though noted to be slightly less sensitive than silver fulminate.[2][5]
Friction Sensitivity	Extremely High	Extremely High[4]	Very High[2]
Thermal Stability	Decomposes explosively at low temperatures.	Explodes at 170 °C.[4]	Detonation velocity of 4250 m/s. Thermal decomposition can begin at 100 °C.[3][5]
Key Handling Precaution	NEVER ISOLATE. Generate and use in situ only.	Handle only in tiny amounts. Keep wetted. Avoid aggregation of crystals.[4]	Keep wetted to reduce sensitivity. Avoid contact with various metals.[1][6]
Toxicity	Highly toxic gas.	Highly toxic, similar to cyanides.[4]	Highly toxic. Decomposition releases mercury vapor.[2][5]

Table 2: Occupational Exposure Limits (OELs)

Substance	OSHA PEL (8-hr TWA)	NIOSH REL (10-hr TWA)	ACGIH TLV (8-hr TWA)	Notes
Fulminic Acid / Fulminates	Not Established	Not Established	Not Established	No official exposure limits have been established for fulminic acid or its salts. [2] Due to the lack of data and high toxicity, a hazard banding approach should be used, treating them as substances requiring the highest degree of containment (e.g., Hazard Band D or E: <0.01 mg/m ³). [11]
Nitric Acid (Precursor)	2 ppm [12]	2 ppm [12]	2 ppm [12]	A Short-Term Exposure Limit (STEL) of 4 ppm also applies. [12]
Mercury (Inorganic)	0.1 mg/m ³ (Ceiling)	0.05 mg/m ³	0.025 mg/m ³	Skin notation applies, indicating significant absorption through the skin.

Experimental Protocols

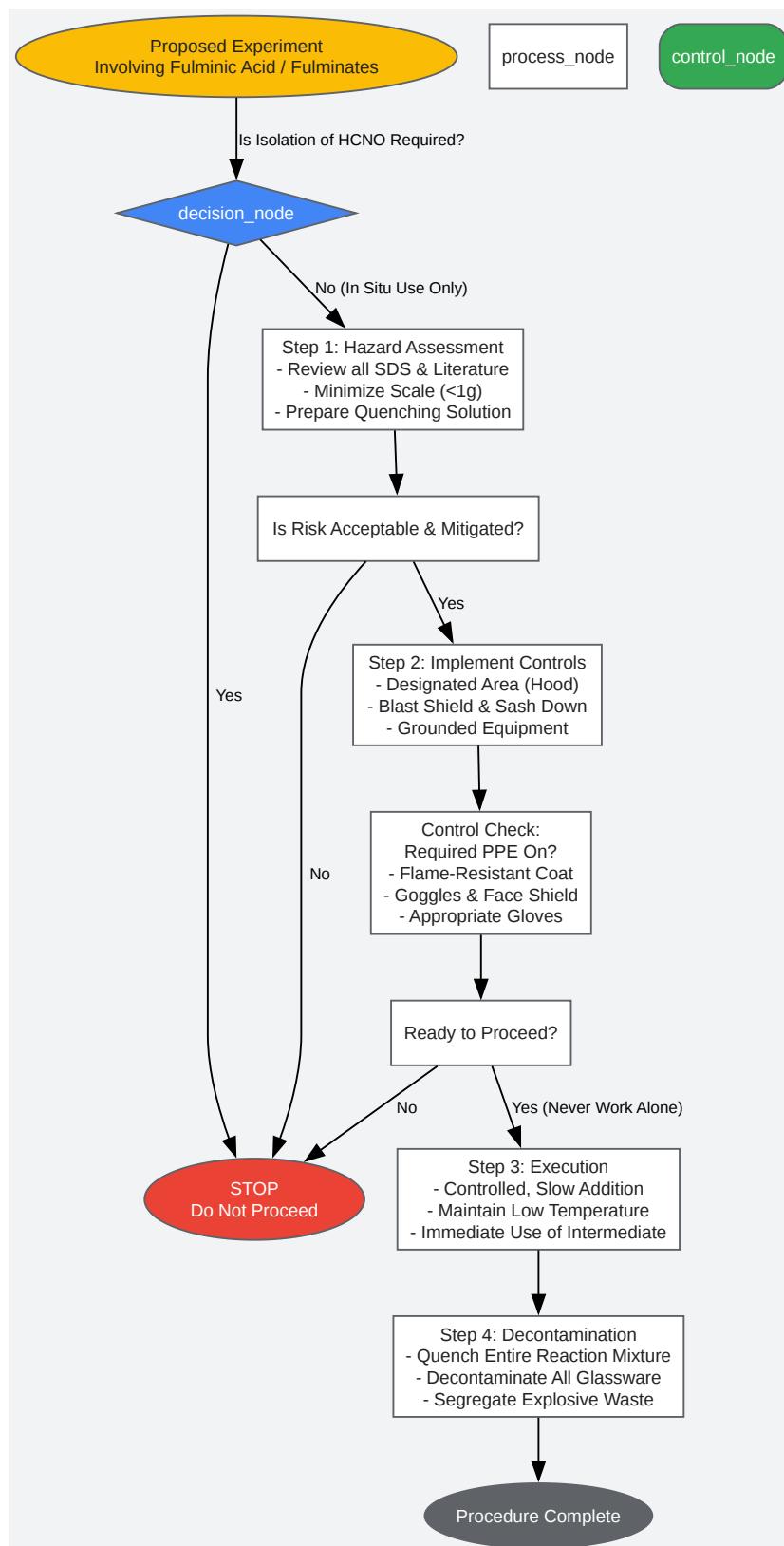
3.1. General Protocol: In Situ Generation and Use of **Fulminic Acid**

This protocol outlines a safety-focused workflow. It is not a synthetic recipe.

- Hazard Assessment and Planning:
 - Conduct a thorough literature review and risk assessment for all reactants, intermediates, products, and byproducts.
 - The scale of the reaction must be minimized to the lowest possible amount (milligram to low gram scale is strongly advised).
 - Perform a "dry run" of the experiment without chemicals to identify potential ergonomic or procedural hazards.[\[1\]](#)
 - Prepare and label a quenching solution (e.g., sodium thiosulfate for fulminates) and have it immediately accessible.[\[3\]](#)
 - Ensure at least one other person familiar with the procedure is present in the lab and aware of the experiment. Never work alone.[\[1\]](#)
- Engineering Controls & Setup:
 - All operations must be conducted within a certified chemical fume hood.[\[1\]](#)
 - A portable blast shield must be placed between the apparatus and the researcher. Keep the fume hood sash as low as possible.[\[1\]](#)
 - The work area must be scrupulously clean and clear of all unnecessary equipment, chemicals, and flammable materials.[\[1\]](#)
 - Use equipment made of compatible materials (e.g., avoid metal spatulas). Avoid ground-glass joints where friction could occur.[\[1\]](#)
 - Ensure all equipment is properly grounded to prevent static discharge.[\[1\]](#)

- Personal Protective Equipment (PPE):
 - Body: A flame-resistant lab coat (e.g., Nomex®) is required.[1]
 - Eyes/Face: ANSI Z87.1-compliant safety goggles and a full-face shield are mandatory.[1]
 - Hands: Use chemical-resistant gloves (e.g., nitrile or neoprene). Consider wearing a fire-resistant (Nomex®) inner glove for high-risk manipulations.[6]
- Execution (In Situ Generation):
 - Maintain the reaction at the specified low temperature using a proper cooling bath.
 - Add reagents slowly and in a controlled manner. Monitor for any signs of an uncontrolled reaction (e.g., gas evolution, color change, temperature rise).
 - Once the **fulminic acid** is generated in the solution, proceed immediately to the next step of the synthesis to consume it. Do not allow the solution to stand.
- Decontamination and Disposal:
 - Upon completion, the entire reaction mixture must be rendered safe by slowly adding it to the prepared quenching solution.
 - All glassware and equipment must be decontaminated with the quenching solution before being removed from the fume hood.
 - Dispose of all waste (including quenched mixtures and contaminated PPE) through a designated hazardous waste stream for explosive materials. Do not mix with other waste streams.[6]

3.2. Protocol: Handling Pre-formed Metal Fulminate Salts


While strongly discouraged, if handling small quantities of fulminate salts is unavoidable:

- Maintain Wetness: Fulminates must be kept wetted with water or a water/alcohol mixture (typically containing at least 20% water by mass) to reduce their sensitivity to shock and friction. Never handle dry fulminates.[1]

- Minimize Quantity: Only handle the absolute minimum quantity required (milligram scale).
- Use Non-Sparking Tools: Use tools made of plastic, wood, or ceramic. Avoid metal spatulas or scrapers.[\[1\]](#)
- Work on a Grounded Mat: Perform all manipulations on a static-dissipating mat.[\[1\]](#)
- Storage: If temporary storage is absolutely necessary, store wetted in a designated, locked, and labeled explosives magazine or an explosion-proof refrigerator, away from incompatible materials.[\[1\]](#)

Mandatory Visualization: Safety Workflow

The following diagram illustrates the critical decision-making and safety workflow for any procedure involving **fulminic acid** or its derivatives.

[Click to download full resolution via product page](#)

Caption: Safety decision workflow for **fulminic acid** experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. safety.charlotte.edu [safety.charlotte.edu]
- 2. research.uga.edu [research.uga.edu]
- 3. Mercury(II) fulminate - Wikipedia [en.wikipedia.org]
- 4. Theoretical shock sensitivity index for explosives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mercury(II) fulminate - Sciencemadness Wiki [sciemadness.org]
- 6. ehs.gatech.edu [ehs.gatech.edu]
- 7. taiyo-america.com:443 [taiyo-america.com:443]
- 8. Page loading... [wap.guidechem.com]
- 9. silver fulminate Safety Data Sheets(SDS) lookchem [lookchem.com]
- 10. Explosive - Wikipedia [en.wikipedia.org]
- 11. ecetoc.org [ecetoc.org]
- 12. nj.gov [nj.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Fulminic Acid and its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1210680#safe-handling-and-storage-protocols-for-fulminic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com